molecular formula C17H25N3O3 B2493800 Ethyl 4-oxo-4-(((1-(pyridin-2-yl)piperidin-4-yl)methyl)amino)butanoate CAS No. 1235659-05-8

Ethyl 4-oxo-4-(((1-(pyridin-2-yl)piperidin-4-yl)methyl)amino)butanoate

Cat. No. B2493800
CAS RN: 1235659-05-8
M. Wt: 319.405
InChI Key: RTQVETLMOUWBFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves intricate processes, including reactions that lead to the formation of various derivatives through the manipulation of functional groups and molecular frameworks. For instance, ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates have been prepared from a pyridine derivative, showcasing the complexity of synthesizing such compounds (Kumar & Mashelker, 2006).

Molecular Structure Analysis

X-ray diffraction analysis is a pivotal tool in understanding the molecular and crystal structures of compounds. Studies have detailed the molecular and crystal structures of related hydroxy derivatives of hydropyridine, highlighting the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Chemical reactions involving ethyl 4-oxo-4-(((1-(pyridin-2-yl)piperidin-4-yl)methyl)amino)butanoate derivatives can lead to various products, depending on the reactants and conditions. For example, the reaction with S-methylisothiosemicarbazide hydroiodide has been shown to form triazinones or triazine diones, demonstrating the compound's versatility in chemical reactions (Sosnovskikh et al., 2018).

Physical Properties Analysis

Investigations into the physical properties of similar compounds, including polymorphism and molecular interactions, are crucial for understanding their behavior in different environments. Spectroscopic and diffractometric studies of polymorphic forms have highlighted challenges in the analytical and physical characterization of such compounds (Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties of this compound and related compounds can be elucidated through their reactions and the resulting products. For instance, the efficient synthesis of derivatives via reactions with cyanoacetamide or cyanoacetate showcases the chemical reactivity and potential transformations of the core structure (Dawadi & Lugtenburg, 2011).

Scientific Research Applications

Medicinal Chemistry Applications

In the realm of medicinal chemistry, compounds similar to Ethyl 4-oxo-4-(((1-(pyridin-2-yl)piperidin-4-yl)methyl)amino)butanoate are synthesized for their potential therapeutic applications. For instance, novel fluoroquinolones with structural similarities have been designed and synthesized for their in vivo activity against Mycobacterium tuberculosis, showing comparable efficacy to known treatments like sparfloxacin in mice models (Shindikar & Viswanathan, 2005). This underscores the potential of such compounds in the development of new antimicrobial agents.

Neuropharmacology Applications

In neuropharmacology, derivatives of similar structural frameworks have been investigated for their effects on memory and cognition. A study synthesizing 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide demonstrated effects on memory ability in mice, indicating potential applications in treating cognitive disorders (Li Ming-zhu, 2008).

Cancer Research Applications

In cancer research, compounds like TAK-441, which share a similar complex molecular structure, have been developed as hedgehog signaling pathway inhibitors. These inhibitors have shown promising results in pharmacokinetic and pharmacodynamic modeling for the treatment of cancer, particularly in inhibiting Gli1 mRNA expression and tumor growth in xenografted model mice (Kogame et al., 2013).

Polypharmacological Applications

The design of N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines has led to the identification of compounds with selective 5-HT7 receptor antagonism and multifunctional agents acting on multiple receptors. Such compounds have demonstrated distinct antidepressant-like and pro-cognitive properties in animal models, suggesting their utility in treating complex CNS disorders (Canale et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Piperidine derivatives are used in a wide range of therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Safety and Hazards

The safety and hazards would depend on the specific compound. For example, Ethyl 4-oxo-1-piperidinecarboxylate is classified as an eye irritant .

Future Directions

The future directions for this compound would likely depend on its biological activity and potential therapeutic applications. Piperidine derivatives are a focus of ongoing research in drug discovery due to their wide range of biological activities .

properties

IUPAC Name

ethyl 4-oxo-4-[(1-pyridin-2-ylpiperidin-4-yl)methylamino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-2-23-17(22)7-6-16(21)19-13-14-8-11-20(12-9-14)15-5-3-4-10-18-15/h3-5,10,14H,2,6-9,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQVETLMOUWBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCC1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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